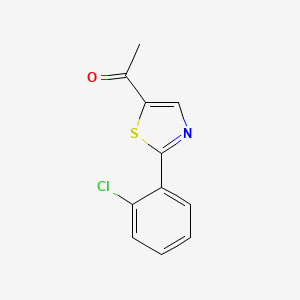
1-(2-(2-Chlorophenyl)thiazol-5-yl)ethanone
Overview
Description
The compound 1-(2-(2-Chlorophenyl)thiazol-5-yl)ethanone is a thiazole derivative, which is a class of compounds known for their heterocyclic structure containing both sulfur and nitrogen within the ring. Thiazoles are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis, characterization, and biological activity of related thiazole derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods, including nucleophilic substitution and condensation reactions. For instance, the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one is described through nucleophilic substitution involving 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole . Similarly, thiazole derivatives can be prepared from 2-bromo-1-(3,4-dimethylphenyl)ethanone through reactions with different reagents, such as 2-mercapto-4,6-dimethylnicotinonitrile and p-chloroaniline . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is confirmed using various analytical techniques. Gas Chromatography-Mass Spectrometer (GC-MS), Fourier Transform infrared spectroscopy (IR), Proton Magnetic Resonance (1H NMR), and Carbon-13 Nuclear Magnetic Resonance (13C NMR) are commonly employed to ascertain the purity and structural integrity of the synthesized compounds . Elemental analysis, IR, 1H-NMR, and mass spectral analysis are also used to confirm the structure of new thiazole derivatives . These techniques would be essential in analyzing the molecular structure of this compound.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions to form new compounds with different substituents and functional groups. The papers describe the conversion of thiazole derivatives into other compounds through reactions with different reagents, which can lead to a wide array of products with varying biological activities . The reactivity of the thiazole ring allows for the introduction of various substituents, which can significantly alter the chemical and biological properties of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the thiazole ring. The antimicrobial activity of some synthesized thiazole derivatives against various bacteria and fungi indicates that the structural features of these compounds play a crucial role in their biological activity . The physical and chemical properties of this compound would likely be determined by its chlorophenyl substituent and the ketone functional group, which could affect its solubility, reactivity, and potential as a bioactive molecule.
Scientific Research Applications
Synthesis of Novel Organic Compounds
Researchers have developed methods for synthesizing novel classes of thiazole derivatives, demonstrating the versatility of thiazole compounds in organic chemistry. For instance, a study outlined a simple and efficient approach for synthesizing a new class of aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives. This process involves an interesting mechanism that includes internal nucleophilic substitution followed by an SN2-type nucleophilic substitution, showcasing the thiazole's role in creating diverse organic structures (Tahtaci & Aydin, 2019).
Anticancer Potential
Thiazole derivatives have also been explored for their potential as anticancer agents. A study highlighted the synthesis of thiazolyl(hydrazonoethyl)thiazoles, starting with a similar compound as a building block. These derivatives demonstrated promising antitumor activities against MCF-7 tumor cells, indicating the potential of thiazole compounds in developing new anticancer drugs (Mahmoud et al., 2021).
Antimicrobial Activity
Another application is in the field of antimicrobial research, where thiazole derivatives have been evaluated for their antimicrobial properties. For example, the synthesis and antimicrobial activity of new thiazolyl-1,2,3-triazolyl-alcohol derivatives have been investigated, showing significant efficacy against various microbial strains. This suggests the potential use of thiazole compounds in developing new antimicrobial agents (Jagadale et al., 2020).
Molecular Docking and Drug Design
Thiazole derivatives have also found application in drug design through molecular docking studies. Research into the synthesis, spectral characterization, and docking studies of specific thiazole derivatives aimed to understand their antibacterial activity. These studies use density functional theory (DFT) calculations and molecular docking to predict how thiazole compounds might interact with biological targets, guiding the design of drugs with specific activities (Shahana & Yardily, 2020).
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit a broad spectrum of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key to its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 1-(2-(2-Chlorophenyl)thiazol-5-yl)ethanone.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .
Safety and Hazards
properties
IUPAC Name |
1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNOS/c1-7(14)10-6-13-11(15-10)8-4-2-3-5-9(8)12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYWYSJCUCVBCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320640 | |
| Record name | 1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819336 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
478047-34-6 | |
| Record name | 1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



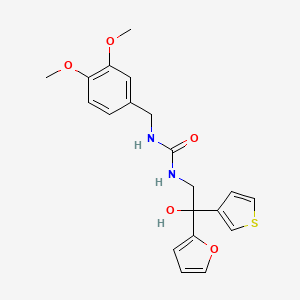
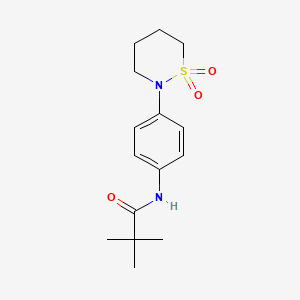
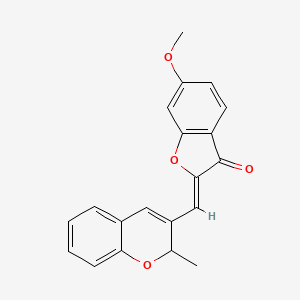


![9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2538110.png)

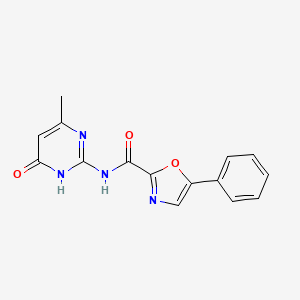
![({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2538115.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B2538117.png)
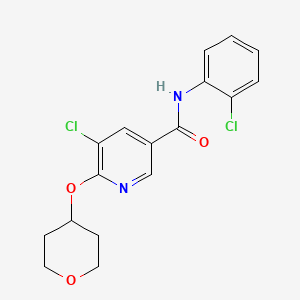
![1-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

